2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
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Overview
Description
2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring attached to a pyrimidine core, along with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dioxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carbothioamide include other pyrimidine derivatives such as:
- 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- 5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring and carbothioamide group enhances its reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C10H13N3O3S |
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Molecular Weight |
255.30 g/mol |
IUPAC Name |
2,4-dioxo-1-(oxolan-2-ylmethyl)pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C10H13N3O3S/c11-8(17)7-5-13(10(15)12-9(7)14)4-6-2-1-3-16-6/h5-6H,1-4H2,(H2,11,17)(H,12,14,15) |
InChI Key |
RGKITUGBBQZSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C(=O)NC2=O)C(=S)N |
Origin of Product |
United States |
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